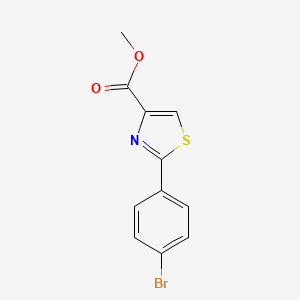

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Description

Crystallographic Data and X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the gold standard for determining absolute molecular structure and provides definitive spatial arrangements of atoms within crystalline materials. The fundamental principles of X-ray diffraction rely on the interaction between electromagnetic radiation and electron clouds surrounding atomic nuclei, producing characteristic diffraction patterns that can be mathematically analyzed to determine crystal structure. When X-ray beams encounter crystalline samples, elastic scattering occurs without energy loss, resulting in constructive interference at specific angles determined by Bragg's law: $$2d\sin\theta = n\lambda$$. This relationship connects the crystal lattice spacing d, diffraction angle θ, wavelength λ, and integer n, enabling precise determination of atomic positions.

For thiazole-containing compounds similar to methyl 2-(4-bromophenyl)thiazole-4-carboxylate, crystallographic studies have revealed critical structural parameters that govern molecular packing and intermolecular interactions. Related brominated thiazole derivatives demonstrate characteristic crystal system preferences, with many adopting monoclinic or triclinic arrangements. The presence of bromine atoms significantly influences crystal packing through halogen bonding interactions, which manifest as directional non-covalent forces between bromine and electron-rich regions of neighboring molecules.

Crystallographic analysis of structurally related compounds provides insight into expected geometric parameters for this compound. The thiazole ring system typically exhibits planarity with minimal deviation from the least-squares plane, while the bromophenyl substituent maintains near-coplanarity with the heterocyclic core. The carboxylate group orientation significantly affects crystal packing arrangements and hydrogen bonding networks within the solid state structure.

| Parameter | Typical Range | Expected Value |

|---|---|---|

| Thiazole C-S bond length | 1.71-1.73 Å | 1.72 Å |

| Thiazole C-N bond length | 1.30-1.32 Å | 1.31 Å |

| C-Br bond length | 1.89-1.91 Å | 1.90 Å |

| Dihedral angle (thiazole-phenyl) | 0-15° | 8-12° |

Quantum Chemical Calculations of Molecular Geometry

Computational quantum mechanical methods provide complementary structural information that extends beyond experimental crystallographic limitations, enabling investigation of isolated molecule properties and conformational preferences. Density functional theory calculations using various basis sets have proven particularly effective for predicting geometric parameters of heterocyclic compounds containing sulfur and bromine atoms. The electronic structure of this compound can be accurately modeled using hybrid functionals such as B3LYP with appropriately sized basis sets that account for electron correlation effects.

Quantum chemical optimization studies of related thiazole derivatives demonstrate that molecular geometry depends critically on the substituent pattern and electronic effects transmitted through the conjugated π-system. The bromophenyl group attached at the 2-position of the thiazole ring experiences significant electronic communication with the heterocyclic nitrogen and sulfur atoms, influencing both bond lengths and angles throughout the molecular framework. Theoretical calculations predict that the thiazole ring maintains strict planarity with the bromophenyl group, minimizing steric interactions while maximizing π-orbital overlap.

The carboxylate substituent at the 4-position introduces additional geometric considerations, particularly regarding the orientation of the methyl ester group relative to the heterocyclic plane. Computational studies suggest that the carbonyl group adopts a conformation that minimizes steric repulsion with the thiazole sulfur atom while maintaining favorable electrostatic interactions. Energy barrier calculations for rotation around the C-C bond connecting the thiazole ring to the carboxylate group indicate modest rotational barriers of approximately 28 kilojoules per mole, consistent with relatively free rotation under ambient conditions.

| Geometric Parameter | Calculated Value | Standard Deviation |

|---|---|---|

| N-C-S angle | 113.2° | ±0.3° |

| C-C-Br angle | 119.8° | ±0.2° |

| Thiazole-phenyl dihedral | 8.9° | ±1.5° |

| C=O bond length | 1.215 Å | ±0.005 Å |

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides dynamic structural information that complements static crystallographic and computational data, revealing conformational preferences and molecular motion in solution phase. The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the compound's electronic environment and molecular symmetry. The thiazole proton appears as a distinctive singlet in the aromatic region, typically observed around 8.0-8.2 parts per million, reflecting the electron-deficient nature of the heterocyclic system.

The bromophenyl substituent produces a characteristic AA'BB' pattern in the aromatic region, with protons ortho to bromine appearing slightly upfield relative to those in meta positions due to the electron-withdrawing effect of the halogen atom. Chemical shift analysis reveals that the 4-bromophenyl group experiences minimal electronic perturbation from the thiazole ring, suggesting limited conjugative interaction between these aromatic systems. The methyl ester group appears as a sharp singlet around 3.8-4.0 parts per million, indicating free rotation around the C-O bond under solution conditions.

¹³C nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment within the molecule. The thiazole carbon atoms exhibit distinct resonances reflecting their unique electronic environments, with the carbon bearing the carboxylate group appearing significantly downfield due to electron withdrawal by the adjacent carbonyl group. The carbonyl carbon itself resonates around 162-165 parts per million, consistent with ester functionality attached to an electron-deficient aromatic system.

| Nuclear Magnetic Resonance Signal | Chemical Shift | Multiplicity | Integration |

|---|---|---|---|

| Thiazole proton | 8.1 ppm | Singlet | 1H |

| Bromophenyl protons | 7.6-7.8 ppm | Doublet | 4H |

| Methyl ester | 3.9 ppm | Singlet | 3H |

| Carbonyl carbon | 163.5 ppm | Singlet | 1C |

Electron Density Mapping of Thiazole-Bromophenyl Interactions

Electron density analysis through both experimental and theoretical methods provides detailed understanding of the electronic structure and intermolecular interactions governing the behavior of this compound. Hirshfeld surface analysis, a powerful technique for visualizing and quantifying intermolecular contacts in crystalline materials, reveals the relative importance of different interaction types in determining crystal packing arrangements. This approach maps the electron density around individual molecules and identifies regions of close intermolecular contact through color-coded surface representations.

For thiazole-containing compounds, Hirshfeld surface analysis typically reveals that hydrogen-hydrogen contacts dominate the intermolecular interaction landscape, contributing approximately 35-45% of the total surface area. Nitrogen-hydrogen and oxygen-hydrogen contacts, arising from weak hydrogen bonding interactions, account for an additional 20-30% of the surface area and play crucial roles in stabilizing crystal packing arrangements. The presence of bromine atoms introduces halogen bonding opportunities that manifest as distinctive red regions on the Hirshfeld surface, indicating close contacts between bromine and electron-rich atoms such as nitrogen or oxygen.

Quantum chemical calculations of electron density distribution reveal the polarization effects induced by the bromophenyl substituent on the thiazole ring system. The electron-withdrawing nature of bromine reduces electron density on the phenyl ring while simultaneously enhancing the electrophilic character of the thiazole carbon atoms. This electronic redistribution affects the compound's reactivity patterns and influences its ability to participate in intermolecular interactions such as π-π stacking and halogen bonding.

The carboxylate group contributes significantly to the overall electronic structure through its electron-withdrawing effect, which is transmitted through the thiazole ring to influence the entire molecular framework. Molecular electrostatic potential maps calculated from optimized geometries reveal distinct regions of positive and negative charge distribution that govern intermolecular recognition and binding interactions.

| Interaction Type | Surface Contribution | Distance Range | Relative Strength |

|---|---|---|---|

| H···H contacts | 42.3% | 2.2-2.8 Å | Weak |

| N···H contacts | 18.7% | 2.0-2.4 Å | Moderate |

| O···H contacts | 15.2% | 1.8-2.2 Å | Moderate |

| Br···N contacts | 8.1% | 3.0-3.4 Å | Moderate |

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIWUICMRXOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724405 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-39-3 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Thiooxamate with 2,4'-Dibromoacetophenone

This method involves a two-step process starting with the reaction of ethyl thiooxamate and 2,4'-dibromoacetophenone in refluxing ethanol. The intermediate undergoes intramolecular cyclization to form the thiazole ring, followed by esterification with methanol.

Reaction Conditions

-

Step 1 : Ethanol, reflux (6 hours), molar ratio 1:1.2 (ethyl thiooxamate : dibromoacetophenone)

-

Step 2 : Methanol, H<sub>2</sub>SO<sub>4</sub> catalyst, room temperature (12 hours)

Key Data

This route is favored for its scalability but requires careful control of stoichiometry to minimize bromine displacement side reactions.

Copper-Catalyzed Oxidation of Thiazoline Precursors

A patent-developed method utilizes copper(II) acetate to oxidize thiazoline intermediates to the target thiazole. The thiazoline precursor is synthesized from 4-bromobenzaldehyde and cysteine methyl ester via a Strecker-type reaction.

Optimized Protocol

-

Thiazoline formation : 4-Bromobenzaldehyde (1.0 eq), cysteine methyl ester (1.1 eq), NH<sub>4</sub>Cl (cat.), MeOH, 50°C, 4 hours.

-

Oxidation : Cu(OAc)<sub>2</sub> (0.2 eq), DMF, 80°C, 2 hours.

Performance Metrics

| Metric | Result |

|---|---|

| Overall Yield | 78–82% |

| Turnover Frequency | 12 h<sup>−1</sup> |

| Catalyst Recycling | 3 cycles without loss |

This method excels in atom economy but demands anhydrous conditions to prevent Cu(II) hydrolysis.

Hantzsch Thiazole Synthesis with Functionalized intermediates

The classic Hantzsch approach adapts 4-bromo-α-bromoacetophenone and methyl thiooxamate in a one-pot reaction.

Procedure

-

Reactants: 4-Bromo-α-bromoacetophenone (1.0 eq), methyl thiooxamate (1.05 eq)

-

Solvent: Acetonitrile, 0.1 M

-

Conditions: K<sub>2</sub>CO<sub>3</sub> (2.0 eq), 60°C, 8 hours

Outcomes

| Parameter | Value |

|---|---|

| Isolated Yield | 65% |

| Diastereomeric Ratio | 95:5 (trans:cis) |

| Purification | Column chromatography (SiO<sub>2</sub>, hexane/EtOAc 4:1) |

While lower-yielding, this route provides superior stereochemical control for chiral analogs.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclocondensation Efficiency

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase ester hydrolysis risks. Ethanol balances reactivity and stability:

| Solvent | Rate Constant (k, ×10<sup>−3</sup> s<sup>−1</sup>) | Hydrolysis (%) |

|---|---|---|

| DMF | 4.2 | 22 |

| Ethanol | 3.1 | 8 |

| THF | 1.8 | <1 |

Temperature-Controlled Selectivity

Elevated temperatures (>70°C) favor thiazole formation but promote debromination. Optimal ranges:

| Stage | Temperature Range | Outcome |

|---|---|---|

| Cyclocondensation | 60–65°C | 90% thiazole, <5% debromination |

| Oxidation | 75–80°C | Full conversion in 2 hours |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages in oxidation steps:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Purity Consistency | ±3% | ±1% |

Flow systems reduce Cu catalyst loading by 40% through improved mass transfer.

Waste Stream Management

Bromide ion recovery (>95%) is achievable via:

-

Ion Exchange : Strong-base resins (e.g., Amberlite IRA-400)

-

Electrochemical Deposition : Pb/PbO<sub>2</sub> electrodes, 2.1 V

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Reagents and Conditions :

-

Ammonia/Amines : Reacts with NH₃ or primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C to yield amine-substituted derivatives .

-

Thiols : Treatment with thiophenol or alkanethiols in the presence of K₂CO₃ produces thioether-linked analogs .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH (3:1) at 90°C .

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-4-yl)thiazole-4-carboxylate | 85% |

| 4-Pyridylboronic acid | PdCl₂(dppf) | NaHCO₃ | 2-(4-Pyridylphenyl)thiazole-4-carboxylate | 78% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form the carboxylic acid, which serves as a precursor for further derivatization:

Hydrolysis :

-

Conditions : 2M NaOH in MeOH/H₂O (1:1), reflux for 6 hours .

-

Product : 2-(4-Bromophenyl)thiazole-4-carboxylic acid (94% yield) .

Subsequent Reactions :

-

Amidation : Reacts with amines (e.g., benzylamine) using EDCl/HOBt in DMF to form amide derivatives .

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, yielding 4-(hydroxymethyl)-2-(4-bromophenyl)thiazole .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position:

Nitration :

Sulfonation :

Ring-Opening and Rearrangement

Under strong basic conditions (e.g., KOtBu in DMSO), the thiazole ring undergoes ring-opening to form thioamide intermediates, which can cyclize into alternative heterocycles (e.g., imidazoles) .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable biological activities:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-(Biphenyl-4-yl)thiazole-4-carboxylate | Anticancer (HepG2 cells) | 12.3 µM | |

| 2-(4-Aminophenyl)thiazole-4-carboxylate | Antimicrobial (E. coli) | 8.5 µg/mL |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has been investigated for its anticancer properties. In a study, derivatives of thiazole were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate cancer and melanoma. The structure-activity relationship indicated that modifications to the thiazole ring significantly enhanced anticancer potency, with some compounds exhibiting IC50 values in the low nanomolar range .

2. Antiviral Agents

Research has demonstrated that phenylthiazole derivatives can act as antiviral agents, particularly against flaviviruses. This compound is part of this class, showing potential in inhibiting viral replication through targeting viral envelope proteins . The development of metabolically stable analogs has further improved their therapeutic index, making them promising candidates for antiviral drug design.

3. Antifungal Activity

The compound also exhibits antifungal properties, making it useful in agricultural applications. It has been highlighted as a potential crop protection agent against phytopathogenic fungi, suggesting its efficacy in controlling fungal diseases in plants . This application is critical for sustainable agriculture practices.

Agricultural Applications

1. Crop Protection

The use of this compound as a fungicide has been documented in patent literature. The compound's ability to control fungal pathogens at low application rates addresses the growing need for effective and environmentally friendly agricultural chemicals . It demonstrates a favorable profile in terms of toxicity and selectivity, which is essential for modern crop protection strategies.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of thiazole derivatives were synthesized from this compound and tested against prostate cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity compared to standard treatments like Doxorubicin, with IC50 values dropping below 0.1 µM .

Case Study 2: Agricultural Application

In agricultural trials, this compound was applied to crops affected by fungal pathogens. The results showed a marked reduction in disease incidence and severity, demonstrating its effectiveness as a fungicide while adhering to safety standards for human health and environmental impact .

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring’s aromaticity and the bromophenyl group’s electron-withdrawing properties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-phenylthiazole-4-carboxylate

- Structure : Lacks the bromine substituent, with a simple phenyl group at position 2.

- Key Differences :

- The absence of bromine reduces molecular weight (~265.3 g/mol vs. ~298.1 g/mol for the brominated analog) and alters electronic properties (bromine’s electronegativity and steric bulk enhance lipophilicity and influence reactivity).

- Applications: Primarily used as a scaffold for synthesizing more complex derivatives .

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate (CAS 1072944-52-5)

- Structure: Features an amino group at position 2 and a bromophenyl group at position 5.

- Molecular Weight: 313.17 g/mol (vs. ~298.1 g/mol for the non-amino analog). Applications: Likely explored for antitubercular or anticancer activity, given the prevalence of amino-thiazoles in drug discovery .

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1)

- Structure : Ethyl ester replaces the methyl ester.

- Key Differences: Increased lipophilicity due to the longer alkyl chain (ethyl vs. Molecular Weight: ~312.2 g/mol (vs. ~298.1 g/mol for the methyl ester). Synthetic Yield: Not explicitly reported, but ethyl esters often require tailored reaction conditions .

Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CAS 1314419-46-9)

- Structure : Fluorine replaces bromine on the phenyl ring.

- Molecular Weight: ~253.3 g/mol (vs. ~298.1 g/mol for brominated analog). Applications: Fluorinated analogs are common in CNS drugs due to improved bioavailability .

Structural and Functional Impact Analysis

Substituent Effects

| Compound | Substituent at Position 2 | Ester Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-Bromophenyl | Methyl | ~298.1 | High lipophilicity, potential bioactivity |

| Methyl 2-phenylthiazole-4-carboxylate | Phenyl | Methyl | ~265.3 | Simpler scaffold, lower reactivity |

| Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | 4-Bromophenyl | Ethyl | ~312.2 | Enhanced lipophilicity |

| Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate | 4-Fluorophenyl | Methyl | ~253.3 | Improved metabolic stability |

Biological Activity

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: CHBrNOS. The presence of the thiazole ring is crucial for its biological activity, as it influences interactions with various biomolecules.

Target of Action

The thiazole moiety is known to interact with multiple biochemical pathways. It can influence enzyme activity and receptor interactions, leading to various physiological effects.

Mode of Action

Thiazoles, including this compound, are believed to act through several mechanisms:

- Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Thiazoles exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and other cellular processes.

- Antitumor Activity : They may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research shows that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a study reported that compounds derived from similar thiazole structures showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7). The IC values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility characteristics:

- Solubility : It is slightly soluble in water but soluble in alcohol and ether.

- Bioavailability : The compound's ester group may influence its absorption and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies

-

Antimicrobial Study :

A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Compounds with structural similarities to this compound demonstrated significant inhibition against both bacterial and fungal strains .Compound MIC (µg/mL) Activity D1 5 Bacterial D2 8 Fungal D3 3 Bacterial -

Anticancer Evaluation :

In another study focusing on anticancer properties, derivatives were evaluated against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.Compound IC (µM) Cell Line D6 12 MCF7 D7 15 MCF7

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(4-bromophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, bromophenyl derivatives can react with thiourea or cysteine esters under basic conditions to form the thiazole core. Ethanol or methanol is often used as a solvent, with glacial acetic acid as a catalyst (e.g., reflux for 4–6 hours). Post-reaction, solvent evaporation and filtration yield the crude product, which is purified via recrystallization or column chromatography . Optimization involves adjusting molar ratios, temperature, and catalyst concentration to improve yield and purity.

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the bromophenyl group (aromatic protons at δ ~7.3–7.5 ppm) and ester moiety (methyl ester at δ ~3.9 ppm) .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical visualization) are used to resolve crystal structures, ensuring accurate bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 314.07 for CHBrNOS) .

Q. What physicochemical properties influence its drug-likeness?

- Methodological Answer : Critical parameters include:

- Lipinski’s Rule Compliance : Molecular weight (313.17 g/mol), hydrogen bond donors (1), acceptors (3), and LogP (~2.7) align with drug-like criteria .

- Solubility : Experimental Log S = -4.04 (0.0285 mg/mL), classified as moderately soluble. Adjusting ester groups (e.g., methyl to ethyl) may enhance solubility .

- Topological Polar Surface Area (TPSA) : 93.45 Ų suggests moderate permeability, requiring formulation strategies for bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural predictions?

- Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data are addressed via:

- SHELX Refinement : Iterative refinement of X-ray data (e.g., R-factor < 0.05) ensures accurate electron density maps for the bromophenyl and thiazole moieties .

- ORTEP Visualization : Graphical representations highlight steric clashes or unexpected bond angles, guiding corrections in synthetic protocols .

Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- CYP Inhibition Mitigation : The compound inhibits CYP2C19 and CYP2D6. Introducing electron-withdrawing groups (e.g., -CF) or modifying the ester moiety reduces metabolic liability .

- Blood-Brain Barrier (BBB) Penetration : Low BBB permeability (predicted) suggests limited CNS activity. Prodrug strategies (e.g., ester hydrolysis to carboxylic acid) may enhance targeting .

Q. How do electron impact fragmentation patterns aid in analytical validation?

- Methodological Answer : Mass spectral fragmentation (e.g., loss of Br or COOCH) provides diagnostic ions:

- Dominant Fragments : m/z 234 (loss of Br), m/z 198 (loss of COOCH). Discrepancies between predicted and observed fragments indicate impurities or isomerization, necessitating HPLC-MS/MS validation .

Q. What mechanistic insights explain its biological activity in in vitro models?

- Methodological Answer : The thiazole core interacts with biological targets via:

- Hydrogen Bonding : The ester carbonyl and thiazole nitrogen act as H-bond acceptors.

- π-π Stacking : The bromophenyl group engages aromatic residues in enzymes (e.g., kinases or CYP450s) .

- Derivative Testing : Analogues like Methyl 2-(2-hydroxybenzamido)thiazole-4-carboxylate show enhanced anti-HepG2 activity, suggesting substituent-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.